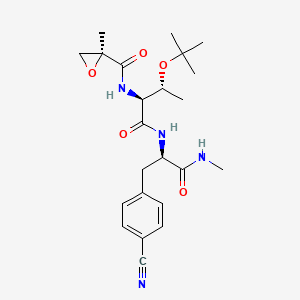
Btk-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Btk-IN-5 is a potent and selective inhibitor of Bruton’s tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in the development and functioning of B cells. Bruton’s tyrosine kinase is involved in the signaling pathways that regulate B cell proliferation, differentiation, and survival. Inhibitors of Bruton’s tyrosine kinase, such as this compound, have shown promise in the treatment of various B cell malignancies and autoimmune diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-5 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to ensure the final product meets regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Btk-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Btk-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Bruton’s tyrosine kinase in various biochemical pathways.
Biology: Employed in research to understand the signaling mechanisms in B cells and other immune cells.
Medicine: Investigated for its therapeutic potential in treating B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus
Mecanismo De Acción
Btk-IN-5 exerts its effects by binding to the active site of Bruton’s tyrosine kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of B cell receptor signaling pathways. The molecular targets involved include phospholipase C gamma, nuclear factor kappa-light-chain-enhancer of activated B cells, and mitogen-activated protein kinase pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ibrutinib: A first-generation Bruton’s tyrosine kinase inhibitor with broad clinical applications but associated with certain side effects.
Zanubrutinib: A second-generation inhibitor with improved selectivity and reduced off-target effects.
Acalabrutinib: Another second-generation inhibitor known for its enhanced safety profile and efficacy
Uniqueness of Btk-IN-5
This compound stands out due to its high potency and selectivity for Bruton’s tyrosine kinase, making it a valuable tool in both research and therapeutic contexts. Its unique chemical structure allows for effective inhibition of Bruton’s tyrosine kinase with minimal off-target effects, providing a promising option for the treatment of B cell-related diseases .
Propiedades
Fórmula molecular |
C23H32N4O5 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(2S)-N-[(2S,3R)-1-[[(2R)-3-(4-cyanophenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]-2-methyloxirane-2-carboxamide |
InChI |
InChI=1S/C23H32N4O5/c1-14(32-22(2,3)4)18(27-21(30)23(5)13-31-23)20(29)26-17(19(28)25-6)11-15-7-9-16(12-24)10-8-15/h7-10,14,17-18H,11,13H2,1-6H3,(H,25,28)(H,26,29)(H,27,30)/t14-,17-,18+,23+/m1/s1 |
Clave InChI |
LRXNJCCPNMMAJW-SWDAYOAKSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)NC)NC(=O)[C@@]2(CO2)C)OC(C)(C)C |
SMILES canónico |
CC(C(C(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)NC)NC(=O)C2(CO2)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


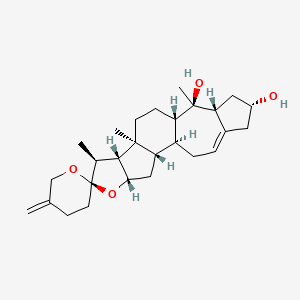

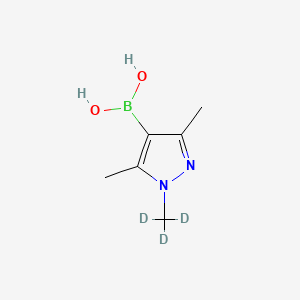
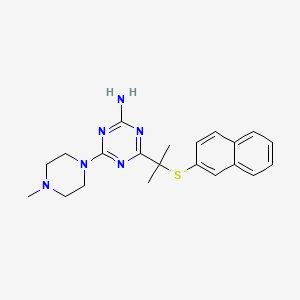
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)
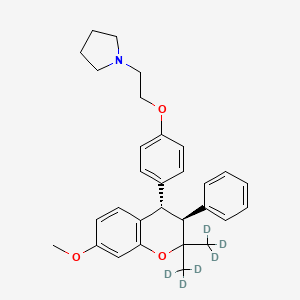
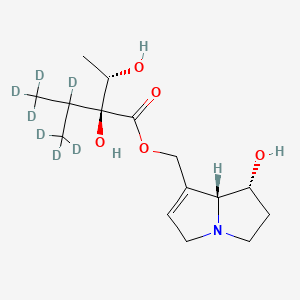
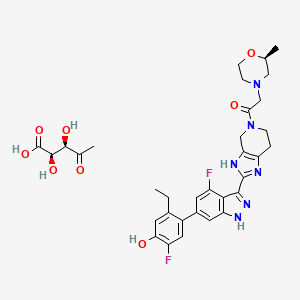
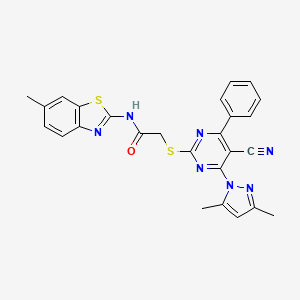
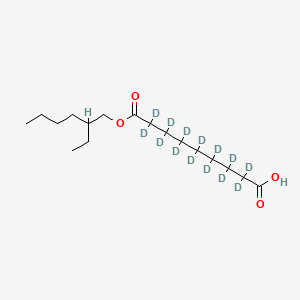
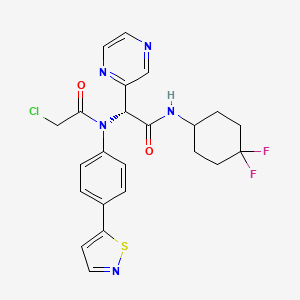
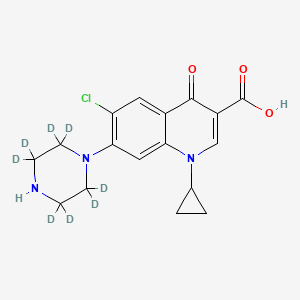

![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
